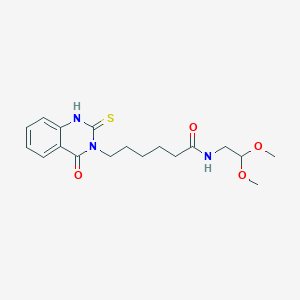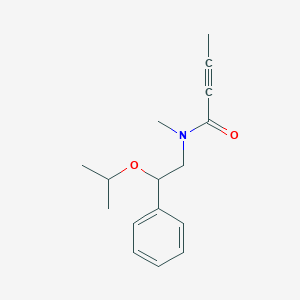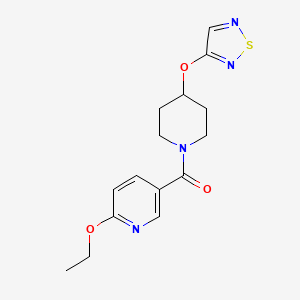
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is a synthetic compound used in various scientific fields due to its unique chemical properties. It features a pyrrolidin-2-one core linked to a 5,6-Dimethylpyrimidin-4-yl group via a piperidin-1-yl-ethyl bridge. This configuration grants it potential for diverse applications in chemical, biological, medicinal, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach includes the alkylation of pyrrolidin-2-one with a halogenated piperidine derivative. The resulting intermediate is then reacted with a dimethylpyrimidinyl methanol derivative under basic conditions to form the target compound.
Industrial Production Methods:
In industrial settings, large-scale production may involve optimized reaction conditions such as the use of catalytic agents to enhance yield. Automated processes may also be employed to streamline the synthesis and ensure consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions:
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized at the pyrimidinyl group to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions might target the pyrrolidin-2-one ring, affecting its saturation and altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminium hydride or hydrogen in the presence of palladium catalyst.
Solvents: : Often polar aprotic solvents like dimethyl sulfoxide or dimethylformamide are used.
Major Products Formed:
The products vary depending on the reaction type but commonly include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is utilized in numerous research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : To study biochemical pathways, particularly those involving pyrimidine and piperidine derivatives.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its application:
In biological systems , it interacts with cellular targets like enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity towards these targets.
In chemical synthesis , its structure allows it to act as a versatile intermediate, facilitating the formation of various derivatives through its reactive sites.
Comparación Con Compuestos Similares
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is unique due to the specific functional groups it contains, but similar compounds include:
1-(2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one: : which has one fewer methyl group on the pyrimidine ring.
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)piperidin-2-one: : where the pyrrolidinone is replaced with piperidinone.
Uniqueness:
The distinct combination of a dimethylpyrimidinyl moiety with a piperidin-1-yl-ethyl-pyrrolidinone structure provides unique reactivity and biological activity profiles, making it a valuable molecule in diverse research and industrial applications.
Propiedades
IUPAC Name |
1-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-15(2)19-13-20-18(14)24-12-16-5-8-21(9-6-16)10-11-22-7-3-4-17(22)23/h13,16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBGWSDQPFVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CCN3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2600184.png)

![2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2600187.png)
![N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2600189.png)

![N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2600192.png)


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine](/img/structure/B2600195.png)



